molecular formula C18H17Cl2NO6S B3511692 4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B3511692
M. Wt: 446.3 g/mol
InChI Key: SDZXEYMTTJKUOK-UHFFFAOYSA-N
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Description

4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and aromatic properties. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and dichlorophenoxyacetyl groups attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenoxyacetic acid with ethyl alcohol in the presence of a strong acid catalyst. This is followed by the acylation of the resulting ester with 2-methyl-3-methylthiophene-2,4-dicarboxylic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the dichlorophenoxyacetyl group, in particular, enhances its potential for biological activity and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO6S/c1-4-26-17(23)14-9(2)15(18(24)25-3)28-16(14)21-13(22)8-27-12-6-5-10(19)7-11(12)20/h5-7H,4,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZXEYMTTJKUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

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